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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339

CAS Number: 1058156-90-3 (Anlotinib free base)
Anlotinib Hydrochloride: 1058157-76-8 (monohydrochloride), 1360460-82-7 (dihydrochloride)

Chemical Name: 1-(((4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-
yl)oxy)methyl)cyclopropan-1-amine

This technical guide provides a comprehensive overview of anlotinib, a multi-target tyrosine
kinase inhibitor (TKI), for researchers, scientists, and drug development professionals. It covers
the molecule's mechanism of action, preclinical and clinical data, and detailed experimental
protocols.

Core Properties and Mechanism of Action

Anlotinib is a potent oral TKI that exerts its anti-tumor effects by inhibiting several receptor
tyrosine kinases involved in tumor angiogenesis and proliferation. Its primary targets include
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast
Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors
(PDGFRa/B). Additionally, it shows inhibitory activity against c-Kit, and Ret.[1][2][3] By blocking
these receptors, anlotinib effectively hinders downstream signaling pathways, primarily the
ERK and Akt pathways, leading to the inhibition of tumor angiogenesis, cell proliferation, and
migration.[4]

Signaling Pathway Inhibition
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Anlotinib's multi-targeted approach disrupts key signaling cascades crucial for tumor growth
and survival. The binding of growth factors like VEGF, PDGF, and FGF to their respective
receptors triggers receptor dimerization and autophosphorylation, initiating downstream
signaling. Anlotinib competitively binds to the ATP-binding pocket of these kinases, preventing
phosphorylation and subsequent activation of downstream effectors like ERK and Akt. This
dual blockade of critical pathways contributes to its broad anti-tumor activity.

Cellular Effects
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Caption: Anlotinib's inhibition of multiple receptor tyrosine kinases and downstream pathways.

Quantitative Preclinical Data

Anlotinib has demonstrated potent inhibitory activity against its target kinases and has shown
significant anti-proliferative and anti-angiogenic effects in various preclinical models.

Kinase Inhibition
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The half-maximal inhibitory concentrations (IC50) of anlotinib against key tyrosine kinases are

summarized below.

Kinase Target

IC50 (nM)

VEGFR2 < 1[5], 0.2[5], 5.6 + 1.2[6]
VEGFR3 0.7[5]

PDGFRB 8.7 + 3.4[6], 115.0[5]
FGFR1 11.7 + 4.1[6]

c-Kit 14.8[5]

VEGFR1 26.9[5]

In Vitro Cellular Activity

Anlotinib inhibits the proliferation of various cancer cell lines and endothelial cells.

Cell Line

Assay

IC50 (M)

Human Umbilical Vein
Endothelial Cells (HUVEC)

VEGF-stimulated proliferation 0.0002[5]

Multiple Cancer Cell Lines

Proliferation

3-12.5[7]

PC-9 (Lung Cancer)

Proliferation

8.06 + 1.2[8]

HCC827 (Lung Cancer)

Proliferation

7.39 + 0.81[8]

PC-9-derived LCSCs

Proliferation

15.73 + 0.48[8]

HCC827-derived LCSCs

Proliferation

13.19 + 0.53[8]

Pharmacokinetics in Animal Models

Pharmacokinetic parameters of anlotinib have been evaluated in several animal species.
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Apparent
Oral . Total Plasma
. . L Terminal Half- Volume of
Species Bioavailability . . Clearance
life (h) Distribution
(%) (L-h~*kg™)
(L/kg)
Rat 28-58 5116 27.6+£3.1 5.35+1.31
Dog 41-77 22.8+11.0 6.6 25 0.40 £ 0.06

Clinical Data Summary

Anlotinib has undergone extensive clinical evaluation and is approved for the treatment of
advanced non-small cell lung cancer (NSCLC) and soft tissue sarcoma in China.[9]

Pharmacokinetics in Humans

In a phase | study in patients with advanced refractory solid tumors, anlotinib was rapidly
absorbed and slowly eliminated with a half-life of 96 hours.[1] A population pharmacokinetic
model described its profile as a one-compartment model with first-order absorption and
elimination.[10]

Parameter Population Estimate
Apparent total clearance 8.91 L/h[10]

Apparent volume of distribution 1950 L[10]

Absorption rate constant 0.745/h[10]

Clinical Efficacy in Advanced NSCLC (ALTER-0303 Trial)

The ALTER-0303 trial was a randomized, double-blind, placebo-controlled phase Il study in
patients with advanced NSCLC who had progressed after at least two lines of chemotherapy.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.dovepress.com/article/download/87151
https://pmc.ncbi.nlm.nih.gov/articles/PMC5051080/
https://bpsbioscience.com/media/wysiwyg/Kinases/40325_5.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/40325_5.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/40325_5.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/40325_5.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Endpoint Anlotinib Placebo P-value

Median Overall

) 9.6 months 6.3 months 0.002[11]
Survival (OS)
Median Progression-
) 5.4 months 1.2 months < 0.0001[12]
Free Survival (PFS)
Objective Response
9.2% 0.7% <0.001
Rate (ORR)
Disease Control Rate
81.0% 37.1% < 0.001[13]

(DCR)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize
anlotinib.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is for determining the in vitro potency of anlotinib against a target kinase like
VEGFR2.
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Caption: Workflow for a luminescence-based kinase inhibition assay.
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Protocol:
e Reagent Preparation:

o Prepare a 1x Kinase Buffer by diluting a 5x stock (e.g., 40 mM Tris, 20 mM MgClz, 0.1
mg/ml BSA, pH 7.5).

o Prepare serial dilutions of anlotinib in 1x Kinase Buffer with a constant percentage of
DMSO (e.g., 1%).

o Dilute the recombinant kinase (e.g., VEGFR2) and substrate (e.g., Poly (Glu, Tyr) 4:1) in
1x Kinase Buffer to the desired concentrations.

o Kinase Reaction:

[e]

In a white 96-well plate, add the anlotinib dilutions. Include wells for positive control
(kinase + vehicle) and blank (vehicle, no kinase).

[¢]

Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.

Add the master mix to all wells.

[e]

o

Initiate the reaction by adding the diluted kinase to all wells except the blank.

[¢]

Incubate the plate at 30°C for 45-60 minutes.
e Detection:

o Stop the reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-
Glo™ Reagent).

o Incubate as per the manufacturer's instructions.

o Add a kinase detection reagent that converts ADP to ATP and generates a luminescent
signal.

o Incubate at room temperature to stabilize the signal.
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o Measure luminescence using a microplate reader.

o Data Analysis:

o Subtract the blank values from all other readings.

o Calculate the percentage of inhibition for each anlotinib concentration relative to the
positive control.

o Determine the IC50 value by fitting the data to a dose-response curve.[14][15]

Cell Proliferation (MTT) Assay

This assay measures the effect of anlotinib on the metabolic activity of cells, which is an

indicator of cell viability and proliferation.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow
them to adhere overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of
anlotinib or vehicle control.

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% COz2 incubator.

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate
for 4 hours at 37°C.[16][17]

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g.,
DMSO or a specialized reagent) to dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
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This protocol is for detecting the phosphorylation status of key proteins in signaling pathways
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affected by anlotinib.

Caption: General workflow for Western blot analysis.
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Protocol:

o Sample Preparation: Treat cells with anlotinib for the desired time, then lyse the cells in RIPA
buffer containing protease and phosphatase inhibitors. Determine the protein concentration
of the lysates.

o SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
o Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Antibody Incubation: Incubate the membrane with primary antibodies against the target
proteins (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

e Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then
incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Detection: Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.[6][18]

e Analysis: Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of anlotinib's anti-tumor efficacy in a mouse xenograft
model.

Protocol:

o Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10° cells) into
the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

o Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
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e Randomization and Treatment: Randomize the mice into treatment and control groups.
Administer anlotinib orally (e.g., 3-6 mg/kg daily) or vehicle control.

e Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

e Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors reach a
predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
weight, immunohistochemistry for markers like CD31 and Ki-67).[14]

Synthesis of Anlotinib Hydrochloride

The synthesis of anlotinib hydrochloride can be achieved through a multi-step process. One
reported method involves the reaction of 7-benzyloxy-4-chloro-6-methoxyquinoline with a
substituted phenol intermediate, followed by a series of reactions including nitro group
reduction, debenzylation, and introduction of the cyclopropylamine side chain, and finally, salt
formation with hydrochloric acid.

Pharmacokinetic Analysis by LC-MS/MS

A sensitive and robust UPLC-MS/MS method has been developed for the simultaneous
quantification of anlotinib in plasma.

Protocol Outline:

Sample Preparation: Protein precipitation of plasma samples using a suitable organic
solvent.

o Chromatographic Separation: Separation on a C18 column with a gradient mobile phase.

e Mass Spectrometric Detection: Detection using an ESI+ source in multiple reaction
monitoring (MRM) mode. The transition for anlotinib is typically m/z 408.2 — 339.2.[19]

» Validation: The method should be validated according to regulatory guidelines for linearity,
accuracy, precision, and stability.

This technical guide provides a foundational understanding of anlotinib (hydrochloride) for
research and development purposes. For specific applications, further optimization of the
provided protocols may be necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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